molecular formula C34H32N4O3 B606783 CP-654577 CAS No. 639087-64-2

CP-654577

Cat. No.: B606783
CAS No.: 639087-64-2
M. Wt: 544.64
InChI Key: WZZXMNBOPNKKSX-BKHFGAQXSA-N
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Description

CP-654577 is a complex organic compound that features a bicyclic structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Azabicyclo(3.1.0)hexane-6-methanol derivatives typically involves multi-step organic reactions. Common synthetic routes may include:

    Cyclization Reactions: Formation of the bicyclic core through intramolecular cyclization.

    Functional Group Transformations: Introduction of methanol and other functional groups through substitution or addition reactions.

    Coupling Reactions: Attachment of the quinazolinyl and phenyl groups using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: Use of metal catalysts to enhance reaction rates.

    Purification Techniques: Chromatography and crystallization to isolate the desired product.

    Scalability: Adapting laboratory-scale reactions to industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert nitro groups to amines or reduce double bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific functional groups present and the reaction conditions. For example, oxidation may yield quinazolinone derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as intermediates in the synthesis of pharmaceuticals and agrochemicals.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology

    Biological Probes: Used in the study of biological pathways and mechanisms.

    Drug Development: Potential lead compound for developing new therapeutic agents.

Medicine

    Anticancer Agents: Investigated for its potential to inhibit cancer cell growth.

    Antimicrobial Agents: Studied for its activity against various pathogens.

Industry

    Material Science: Used in the development of new materials with unique properties.

    Polymer Chemistry: Acts as a monomer or additive in polymer synthesis.

Mechanism of Action

The mechanism of action of 3-Azabicyclo(3.1.0)hexane-6-methanol derivatives involves interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to kinase enzymes, inhibiting their activity and thus affecting cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3-Azabicyclo(3.1.0)hexane Derivatives: Compounds with similar bicyclic structures but different functional groups.

    Quinazolinyl Compounds: Molecules containing the quinazoline moiety with various substitutions.

    Phenoxyphenyl Derivatives: Compounds featuring the phenoxyphenyl group with different attached groups.

Uniqueness

The uniqueness of 3-Azabicyclo(3.1.0)hexane-6-methanol derivatives lies in their specific combination of functional groups and bicyclic structure, which imparts unique chemical and biological properties. This makes them valuable in various research and industrial applications.

Properties

CAS No.

639087-64-2

Molecular Formula

C34H32N4O3

Molecular Weight

544.64

IUPAC Name

3-Azabicyclo(3.1.0)hexane-6-methanol, 3-((4-(4-((3-methoxy-4-phenoxyphenyl)amino)-6-quinazolinyl)phenyl)methyl)-, (1alpha,5alpha,6alpha)-

InChI

InChI=1S/C34H32N4O3/c1-40-33-16-25(12-14-32(33)41-26-5-3-2-4-6-26)37-34-27-15-24(11-13-31(27)35-21-36-34)23-9-7-22(8-10-23)17-38-18-28-29(19-38)30(28)20-39/h2-16,21,28-30,39H,17-20H2,1H3,(H,35,36,37)/t28-,29+,30+

InChI Key

WZZXMNBOPNKKSX-BKHFGAQXSA-N

SMILES

COc1cc(ccc1Oc2ccccc2)Nc3c4cc(ccc4ncn3)c5ccc(cc5)CN6C[C@@H]7[C@H](C6)[C@H]7CO

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CP-654577;  CP654577;  CP 654577;  UNII-W39547M0FP.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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